Antibacterial Prodrug Potency: 5-FNA vs. 5-FNAM vs. Nicotinic Acid
The parent acid of the target compound, 5-fluoronicotinic acid (5-FNA), demonstrates a clear quantitative advantage over its non-fluorinated counterpart and even its amide analog. This establishes the baseline for the biological activity of the 5-fluoronicotinoyl moiety released upon ester hydrolysis. In a direct comparison, 5-FNA inhibited Streptococcus sp. growth by more than 50% at a concentration of 0.05 µg/mL, while 5-fluoronicotinamide (5-FNAM) required a 10-fold higher concentration (0.5 µg/mL) to achieve the same effect [1]. This confirms that the 5-fluoronicotinic acid scaffold, which is the metabolic product of the target NHS ester, is superior for antibacterial applications.
| Evidence Dimension | Antibacterial potency (concentration for >50% growth inhibition of Streptococcus sp.) |
|---|---|
| Target Compound Data | 5-Fluoronicotinic acid (hydrolysis product of target compound): 0.05 µg/mL |
| Comparator Or Baseline | 5-Fluoronicotinamide: 0.5 µg/mL; Nicotinic acid: inactive (reversal agent) |
| Quantified Difference | 5-FNA is 10-fold more potent than 5-FNAM on a mass basis |
| Conditions | In vitro broth dilution assay; Streptococcus sp. (Viridans group) |
Why This Matters
This demonstrates that an NHS ester prodrug of 5-fluoronicotinic acid is chemically justified for achieving targeted delivery and release of a validated, potent antimetabolite.
- [1] Streightoff, F. Inhibition of bacteria by 5-fluoronicotinic acid and other analogues of nicotinic acid. Journal of Bacteriology, 1963, 85, 42-48. View Source
